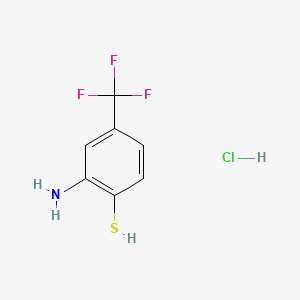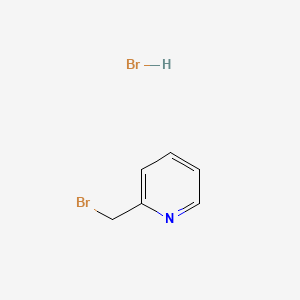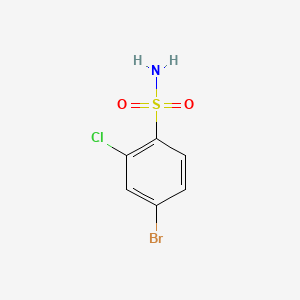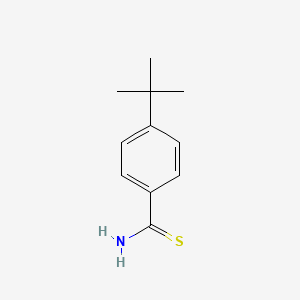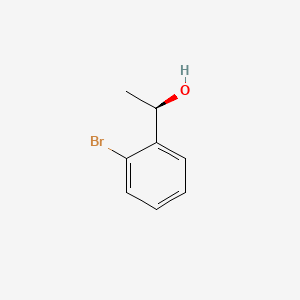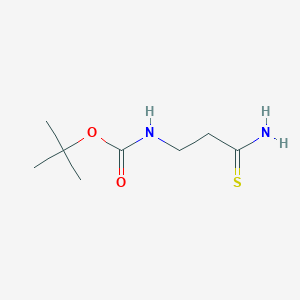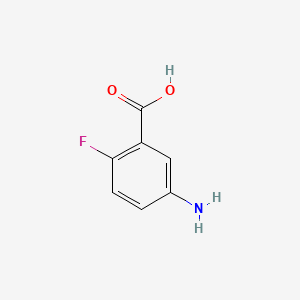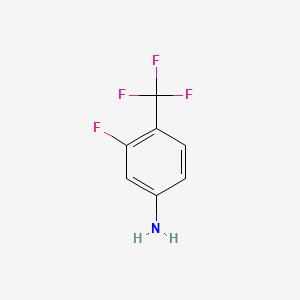![molecular formula C9H7ClO3 B1270855 Chlorure de (benzo[1,3]dioxol-5-yl)acétyle CAS No. 6845-81-4](/img/structure/B1270855.png)
Chlorure de (benzo[1,3]dioxol-5-yl)acétyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to benzo[1,3]dioxol-5-yl-acetyl chloride often involves multi-step chemical reactions. For instance, Naveen et al. (2018) demonstrated the synthesis of a novel pyrazole derivative involving benzo[d][1,3]dioxol-5-yl-acetyl chloride through a reaction sequence that includes condensation and crystallization processes. The synthesized compound was characterized using NMR, mass spectral analysis, and X-ray diffraction studies, providing insight into the efficient synthetic routes for derivatives of benzo[1,3]dioxol-5-yl-acetyl chloride (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Molecular Structure Analysis
The molecular structure of derivatives synthesized from benzo[1,3]dioxol-5-yl-acetyl chloride has been extensively analyzed. Through single crystal X-ray diffraction studies, the structural elucidation reveals the compound's crystallization in specific crystal systems and the presence of various intermolecular interactions, such as hydrogen bonding, which contribute to the molecule's stability and reactivity. The Hirshfeld surface analysis further aids in understanding these interactions within the crystal lattice, highlighting the compound's molecular conformation and interaction patterns (Naveen et al., 2018).
Chemical Reactions and Properties
The reactivity of benzo[1,3]dioxol-5-yl-acetyl chloride allows for its involvement in the synthesis of various bioactive molecules. For example, the compound's ability to undergo condensation reactions with different reagents leads to the formation of novel compounds with potential antimicrobial and antioxidant properties. These reactions highlight the versatility and reactivity of benzo[1,3]dioxol-5-yl-acetyl chloride derivatives, making them valuable intermediates in organic synthesis (Rangaswamy, Kumar, Harini, & Naik, 2017).
Applications De Recherche Scientifique
Applications anticancéreuses
“Chlorure de (benzo[1,3]dioxol-5-yl)acétyle” a été utilisé dans la synthèse d'une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles fusionnés en position 3-N . Ces composés ont été évalués pour leur activité anticancéreuse contre diverses lignées cellulaires cancéreuses, notamment les lignées cellulaires du cancer de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) . L'étude a abouti à l'identification du 3-N-benzo[1,2,5]oxadiazole 17 et du 3-N-2-méthylquinoléine 20, dont les valeurs de CI50 variaient de 328 à 644 nM contre CCRF-CEM et MIA PaCa-2 . Des études mécanistiques supplémentaires ont révélé que le composé 20 induisait un arrêt du cycle cellulaire en phase S et une apoptose dans les cellules cancéreuses CCRF-CEM .
Inhibiteurs de la COX
Des composés synthétisés à partir du “this compound” ont été évalués en tant qu'inhibiteurs de la COX . Le composé le plus puissant contre l'enzyme COX1 était le 4f avec une CI50=0,725 µM . Le composé 3b a montré une activité puissante contre les COX1 et COX2 avec des CI50=1,12 et 1,3 µM, respectivement . Son rapport de sélectivité (0,862) s'est avéré meilleur que celui du kétoprofène (0,196) . En revanche, le composé 4d était le plus sélectif avec un rapport COX1/COX2 de 1,809 par rapport au rapport du kétoprofène .
Agents cytotoxiques
Les composés synthétisés à partir du “this compound” ont été évalués pour leur cytotoxicité en utilisant le test MTS contre la lignée de cellules de carcinome cervical (HeLa) . Tous les composés ont montré une activité cytotoxique contre la lignée cellulaire du cancer cervical HeLa à des concentrations plus élevées (0,219 à 1,94 mM), et le composé le plus cytotoxique était le 3e avec une valeur de CC50 de 219 µM . Ce résultat était dix fois supérieur à ses valeurs de CI50 de 2,36 et 2,73 µM contre COX1 et COX2, respectivement .
Mécanisme D'action
Target of Action
Benzo[1,3]dioxol-5-yl-acetyl chloride has been found to have anticancer activity against various cancer cell lines . .
Mode of Action
It has been suggested that it may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Action Environment
Like all chemicals, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and light exposure .
Analyse Biochimique
Biochemical Properties
Benzo[1,3]dioxol-5-yl-acetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with enzymes such as cyclooxygenase, which is involved in the biosynthesis of prostaglandins. The interaction between Benzo[1,3]dioxol-5-yl-acetyl chloride and cyclooxygenase leads to the inhibition of the enzyme’s activity, thereby affecting the production of prostaglandins . Additionally, Benzo[1,3]dioxol-5-yl-acetyl chloride has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
Benzo[1,3]dioxol-5-yl-acetyl chloride has been observed to exert various effects on different types of cells and cellular processes. In cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells, Benzo[1,3]dioxol-5-yl-acetyl chloride induces cell cycle arrest and apoptosis . This compound influences cell signaling pathways by modulating the activity of key proteins involved in cell proliferation and survival. Furthermore, Benzo[1,3]dioxol-5-yl-acetyl chloride affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Benzo[1,3]dioxol-5-yl-acetyl chloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Benzo[1,3]dioxol-5-yl-acetyl chloride binds to the active site of cyclooxygenase, inhibiting its enzymatic activity and reducing the production of prostaglandins . Additionally, this compound interacts with other proteins involved in cell signaling pathways, leading to the modulation of their activity and subsequent changes in cellular responses. Benzo[1,3]dioxol-5-yl-acetyl chloride also influences gene expression by affecting the transcriptional activity of specific genes, thereby altering cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Benzo[1,3]dioxol-5-yl-acetyl chloride vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, Benzo[1,3]dioxol-5-yl-acetyl chloride can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which Benzo[1,3]dioxol-5-yl-acetyl chloride is effective without causing significant toxicity.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZGCXMAJSUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373429 | |
| Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6845-81-4 | |
| Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



